2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the chlorophenyl and methylbenzoyl groups. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate each step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the aromatic rings.
Reduction: Reduction reactions might target the nitrile group or other functional groups within the molecule.
Substitution: Substitution reactions could occur at the aromatic rings, where halogens or other substituents might be replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles could be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile could have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-(4-benzoylpiperazin-1-yl)oxazole-4-carbonitrile
- 2-(2-Chlorophenyl)-5-(4-(3-methylphenyl)piperazin-1-yl)oxazole-4-carbonitrile
Uniqueness
The unique combination of functional groups in 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. This uniqueness could be explored through comparative studies.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-4-6-16(13-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNFXUOCAPERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.